

Application Notes and Protocols for **tert-Amylamine** in Organic Synthesis

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Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

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Introduction

Tert-amylamine, also known as 2-methyl-2-butanamine or **tert-pentylamine**, is a versatile primary aliphatic amine that serves as a crucial building block and reagent in modern organic synthesis. Its sterically hindered nature, stemming from the tertiary carbon atom adjacent to the amino group, imparts unique reactivity and selectivity in various chemical transformations. This characteristic makes it a valuable tool for introducing the bulky **tert-amyl** group, which can enhance the metabolic stability and solubility of drug candidates.^[1] These application notes provide a comprehensive overview of the use of **tert-amylamine** in key organic reactions, complete with detailed experimental protocols and comparative data to guide researchers in its effective utilization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tert-amylamine** is presented in Table 1. This data is essential for handling the reagent and for planning reactions.

Table 1: Physical and Chemical Properties of **tert-Amylamine**

Property	Value	Reference
CAS Number	594-39-8	[2]
Molecular Formula	C ₅ H ₁₃ N	
Molecular Weight	87.16 g/mol	
Boiling Point	77 °C	
Density	0.746 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.3996	
Flash Point	-1 °C	[2]
Solubility	Miscible with water, ethanol, and common organic solvents.	

Applications in Organic Synthesis

Tert-amylamine is a versatile reagent employed in a range of organic reactions, primarily for the introduction of the tert-amylamino moiety. Key applications include nucleophilic substitution, acylation, and imine formation.

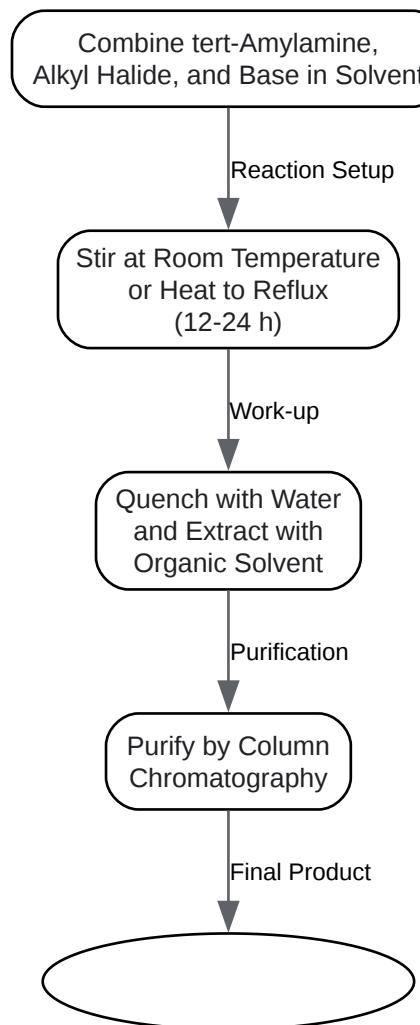
Nucleophilic Substitution Reactions (N-Alkylation)

Tert-amylamine acts as a potent nucleophile, readily participating in SN₂ reactions with alkyl halides to form secondary amines. The bulky tert-amyl group can influence the reaction rate and, in some cases, prevent over-alkylation to the tertiary amine or quaternary ammonium salt. [\[3\]](#)

Experimental Protocol: Synthesis of N-Alkyl-**tert**-amylamine

This protocol is a general guideline for the N-alkylation of **tert**-amylamine with a primary alkyl halide.[\[4\]](#)[\[5\]](#)

Workflow for N-Alkylation of **tert**-Amylamine



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Caption: General workflow for the synthesis of N-alkyl-**tert**-amylamines.

Materials:

- **tert-Amylamine** (1.0 equiv.)
- Alkyl halide (e.g., 1-bromopentane) (1.2 equiv.)
- N,N-Diisopropylethylamine (Hünig's base) (1.5 equiv.)
- Acetonitrile (solvent)

Procedure:

- To a round-bottom flask charged with a magnetic stir bar, add **tert-aminylamine** and acetonitrile.
- Add N,N-diisopropylethylamine to the solution.
- Slowly add the alkyl halide to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-**tert-aminylamine**.

Table 2: Representative Yields for N-Alkylation of Amines with Alkyl Halides

Amine	Alkyl Halide	Base	Solvent	Time (h)	Yield (%)	Reference
Diethylamine	1-Bromopropane	Hünig's Base	Acetonitrile	24	~90	[4]
Benzylamine	Benzyl bromide	Al ₂ O ₃ -OK	Acetonitrile	2	80	[6]
Morpholine	p-Methoxybenzyl iodide	Al ₂ O ₃ -OK	Acetonitrile	1.5	92	[6]

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

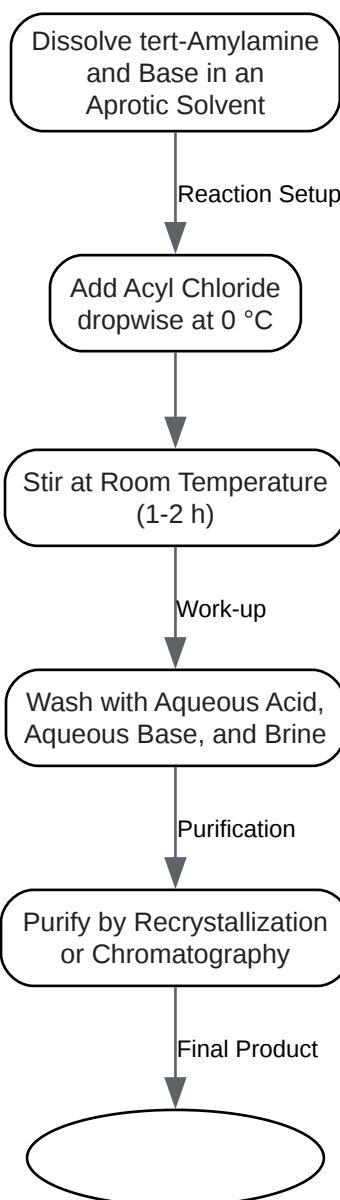
Acylation Reactions (Amide Formation)

Tert-amylamine reacts with acylating agents such as acyl chlorides and anhydrides to form N-tert-amyl amides. These amides are important intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of N-tert-Amylacetamide

This protocol describes the acylation of **tert-amylamine** with acetyl chloride.

Workflow for Acylation of **tert-Amylamine**



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Caption: General workflow for the synthesis of N-tert-amylamides.

Materials:

- **tert-Amylamine** (1.0 equiv.)
- Acetyl chloride (1.1 equiv.)
- Triethylamine (1.2 equiv.)
- Dichloromethane (anhydrous)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **tert-amylamine** and triethylamine in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add acetyl chloride dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- The crude N-tert-amylacetamide can be purified by recrystallization or column chromatography.

Table 3: Spectroscopic Data for N-Acylated Amine Derivatives

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	Reference
N-tert-Amylacetamide	1.95 (s, 3H), 1.75 (q, 2H), 1.30 (s, 6H), 0.85 (t, 3H)	170.1, 56.5, 35.0, 26.8, 23.5, 8.7	[7][8]
N-Acetylneuraminic acid methyl ester	5.49 (ester CH_3), 2.15 (acetyl CH_3)	176.21 (acetyl CO), 23.48 (acetyl CH_3)	[9]

Note: Spectroscopic data can vary slightly based on solvent and instrument.

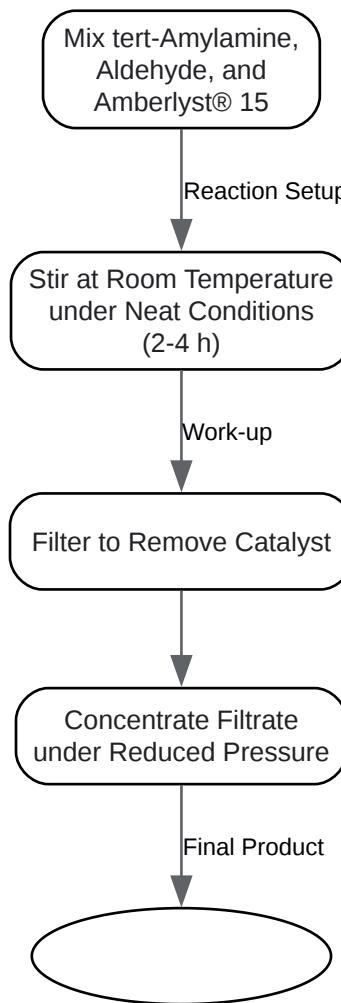
Imine Formation

Tert-amylamine readily condenses with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product.[10]

Experimental Protocol: Synthesis of an N-tert-Amyl Imine

This protocol provides a general method for the synthesis of an imine from **tert-amylamine** and an aldehyde using a heterogeneous catalyst.[10]

Workflow for Imine Synthesis



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Caption: General workflow for the synthesis of N-tert-amyl imines.

Materials:

- **tert-Amylamine** (1.1 equiv.)
- Aldehyde (e.g., benzaldehyde) (1.0 equiv.)
- Amberlyst® 15 (heterogeneous acid catalyst)

Procedure:

- In a round-bottom flask, combine **tert-amylamine**, the aldehyde, and a catalytic amount of Amberlyst® 15.

- Stir the mixture at room temperature under neat (solvent-free) conditions for 2-4 hours.
- Monitor the reaction progress by TLC or GC analysis.
- Upon completion, filter the reaction mixture to remove the Amberlyst® 15 catalyst.
- Wash the catalyst with a small amount of diethyl ether.
- Combine the filtrate and washings and concentrate under reduced pressure to afford the crude imine, which can be further purified if necessary.

Table 4: Representative Yields for Imine Synthesis

Amine	Aldehyde	Catalyst	Conditions	Yield (%)	Reference
Aniline	Benzaldehyde	Amberlyst® 15	Neat, RT, 2h	99	[10]
Benzylamine	4-Chlorobenzaldehyde	Amberlyst® 15	Neat, RT, 2h	98	[10]
Cyclohexylamine	4-Nitrobenzaldehyde	Amberlyst® 15	Neat, RT, 3h	95	[10]

Note: Yields are for analogous reactions and may differ for **tert-amylamine**.

Conclusion

Tert-amylamine is a valuable and versatile reagent in organic synthesis, offering a straightforward means of introducing a sterically hindered amino group into a variety of molecular scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of **tert-amylamine** in their synthetic endeavors. The unique steric and electronic properties of the tert-amylamino group can be strategically employed in the design and synthesis of novel pharmaceuticals and other functional organic molecules. Further exploration of its role in catalysis and multicomponent reactions is a promising area for future research.

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